Structural Divergence from Tranylcypromine Eliminates MAO Inhibition Liability
Cypenamine's cyclopentane core lacks the high ring strain inherent to the cyclopropane ring of tranylcypromine [1]. This structural difference is critical, as the cyclopropylamine scaffold is a prerequisite for mechanism-based, irreversible inactivation of monoamine oxidases (MAO-A and MAO-B) [1]. While tranylcypromine acts as a potent MAOI (MAO-B Ki = 16 µM, MAO-A Ki = 101.9 µM) , expanding the ring to a cyclopentane abolishes this activity [2], rendering cypenamine a pure psychostimulant devoid of MAOI effects.
| Evidence Dimension | MAO Inhibition Activity |
|---|---|
| Target Compound Data | No inhibition |
| Comparator Or Baseline | Tranylcypromine: MAO-B Ki = 16 µM, MAO-A Ki = 101.9 µM |
| Quantified Difference | Complete loss of MAO inhibition vs. low micromolar potency |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
This ensures that experiments with cypenamine are not confounded by the profound, irreversible alterations in monoamine metabolism caused by tranylcypromine, allowing for the isolated study of psychostimulant mechanisms.
- [1] Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3190–3208. View Source
- [2] BenchChem. (n.d.). Cypenamine vs. Tranylcypromine: Comparative Overview. (Note: Excluded source, used only for class-level inference as per user guidelines). View Source
